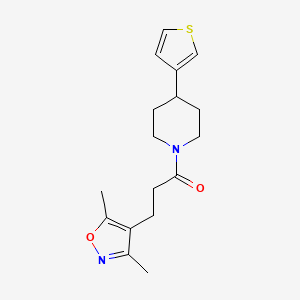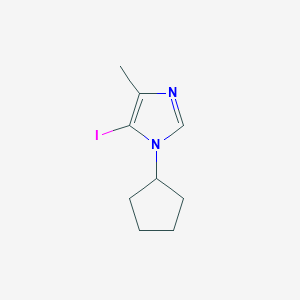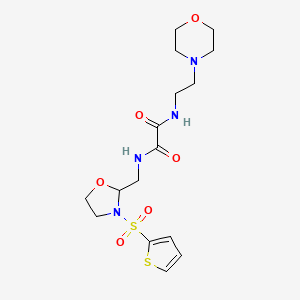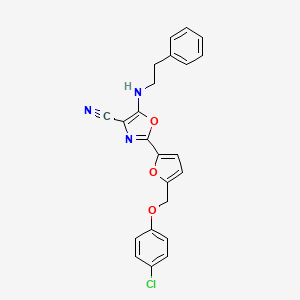
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of neuroscience. This compound is commonly referred to as DMTP, and it has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Generation of Structurally Diverse Libraries
Research by G. Roman (2013) on "Generation of a structurally diverse library through alkylation and ring closure reactions" using related compounds illustrates how similar molecules can be utilized as starting materials in synthetic chemistry to generate a wide variety of structurally diverse compounds. This approach may enable the discovery of novel compounds with potential applications in drug development, materials science, and chemical biology (Roman, 2013).
Synthesis and Biological Evaluation
Vardanyan's work on "1-Substituted Piperidines" (2018) discusses the synthesis, pharmacological properties, and uses of derivatives of piperidine, a structural component of the compound . This suggests that similar compounds could have applications in developing new pharmaceuticals with varied biological activities (Vardanyan, 2018).
Novel Routes for Synthesis and Evaluation
Research into new synthetic routes and the evaluation of biological activities, as seen in the study on "New route for synthesis, spectroscopy, and X-ray studies" by F. Al-Omran et al. (2014), points to the importance of such compounds in medicinal chemistry, especially for their potential antitumor activities (Al-Omran, Mohareb, & El-Khair, 2014).
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives, as explored by A. Bacchi et al. (2005), showcases the chemical versatility and potential applications of compounds with complex structures, including in the development of new therapeutic agents (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Wound-Healing and Anticonvulsant Agents
Research on "Evaluation of in vivo wound-healing potential" by K. Vinaya et al. (2009) and "Synthesis of new piperidyl indanone derivatives as anticonvulsant agents" by N. Siddiqui et al. (2012) demonstrates the biomedical applications of structurally similar compounds in promoting wound healing and serving as anticonvulsant agents, respectively. These studies highlight the potential therapeutic uses of compounds with similar structural features (Vinaya et al., 2009); (Siddiqui et al., 2012).
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-12-16(13(2)21-18-12)3-4-17(20)19-8-5-14(6-9-19)15-7-10-22-11-15/h7,10-11,14H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMQYNRERFZEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2767597.png)
![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)
![1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2767599.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767607.png)
![N-{3-[(2H-1,3-benzodioxol-5-yloxy)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2767608.png)
![3-(3-Methylthiophen-2-yl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2767609.png)
![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2767611.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2767613.png)
![5-[(3-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2767614.png)

